molecular formula C16H34N2O B1204256 Dioctylnitrosamine CAS No. 6335-97-3

Dioctylnitrosamine

Cat. No.: B1204256
CAS No.: 6335-97-3
M. Wt: 270.45 g/mol
InChI Key: FLYCLWANFMDRKT-UHFFFAOYSA-N
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Description

Dioctylnitrosamine is a member of the N-nitrosamine family, which is known for its potent carcinogenic properties. These compounds are characterized by the presence of a nitroso group attached to an amine. This compound, specifically, is an organic compound where the nitroso group is bonded to an octylamine moiety. N-nitrosamines are found in various environments, including food, water, and pharmaceuticals, and have been the subject of extensive research due to their health implications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioctylnitrosamine can be synthesized through the nitrosation of dioctylamine. This process typically involves the reaction of dioctylamine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out under acidic conditions and at low temperatures to prevent the decomposition of the nitrosamine.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature and concentration .

Chemical Reactions Analysis

Types of Reactions: Dioctylnitrosamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitroso oxides.

    Reduction: Reduction of this compound can yield secondary amines.

    Substitution: The nitroso group can be substituted by other nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with this compound under basic conditions.

Major Products:

Scientific Research Applications

Dioctylnitrosamine has several applications in scientific research:

Mechanism of Action

The carcinogenicity of dioctylnitrosamine is primarily due to its metabolic activation. The compound undergoes enzymatic α-hydroxylation, typically mediated by cytochrome P450 enzymes, leading to the formation of an unstable intermediate. This intermediate can decompose to form a diazonium ion, which is a potent DNA alkylating agent. The resulting DNA damage can lead to mutations and cancer .

Comparison with Similar Compounds

  • N-nitrosodimethylamine (NDMA)
  • N-nitrosodiethylamine (NDEA)
  • N-nitrosodibutylamine (NDBA)

Comparison: Dioctylnitrosamine is unique due to its longer alkyl chain compared to other nitrosamines like NDMA and NDEA. This structural difference can influence its physical properties, reactivity, and biological effects. For instance, the longer alkyl chain in this compound may result in different metabolic pathways and a distinct profile of DNA adducts compared to shorter-chain nitrosamines .

Properties

IUPAC Name

N,N-dioctylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2O/c1-3-5-7-9-11-13-15-18(17-19)16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYCLWANFMDRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212743
Record name N-Nitroso-N-octyl-1-octanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6335-97-3
Record name N-Nitroso-N-octyl-1-octanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6335-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosodi-N-octylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioctylnitrosamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Nitroso-N-octyl-1-octanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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